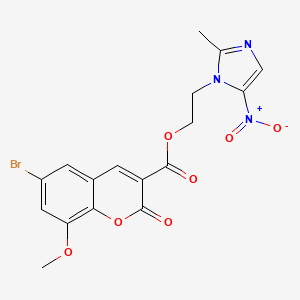

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Rationale for Hybrid Molecular Architectures in Medicinal Chemistry

The design of hybrid molecules like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate stems from the need to overcome limitations of single pharmacophore agents. Nitroimidazoles, known for their prodrug mechanism involving nitroreductase-mediated activation, exhibit selective toxicity under hypoxic conditions. Chromenes, particularly 2H-chromene derivatives, contribute antiproliferative effects through interactions with cellular targets such as topoisomerases and microtubules. Merging these motifs creates synergistic effects, as evidenced by improved antibacterial and cytotoxic profiles in halogenated nitrochromenes.

A critical advantage of this hybrid lies in its modular structure. The imidazole ring’s 2-methyl-5-nitro substitution pattern enhances electron-deficient character, facilitating redox cycling and free radical generation in microbial cells. Concurrently, the chromene core’s 6-bromo-8-methoxy substituents improve lipophilicity and target binding affinity. For instance, tri-halogenated analogs of similar compounds demonstrate minimum inhibitory concentrations (MIC) as low as 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming ciprofloxacin. These findings underscore the value of strategic substituent placement in hybrid systems.

Historical Evolution of Nitroheterocyclic Pharmacophores

Nitroheterocycles have been integral to antimicrobial therapy since the 1960s, beginning with the discovery of azomycin (2-nitroimidazole) and its derivative metronidazole. Early research established the role of nitro group reduction in generating cytotoxic intermediates, which damage microbial DNA and proteins. However, the emergence of resistance and systemic toxicity necessitated structural innovations, leading to second-generation nitroimidazoles like tinidazole and secnidazole.

Parallel developments in chromene chemistry emerged from natural product isolation, with calophyllum-derived chromenes showing antitumor activity. Synthetic efforts in the 2000s enabled precise functionalization of the chromene scaffold, notably through oxa-Michael-Henry reactions to introduce nitro groups at the C3 position. The convergence of these trajectories—nitroimidazole optimization and chromene derivatization—culminated in hybrid compounds such as the subject molecule. Modern catalytic methods, including palladium-mediated π-allyl coordination, further refined stereochemical control in chromene synthesis, enabling large-scale production of enantiopure hybrids.

Recent advancements highlight the role of halogenation in enhancing bioactivity. For example, 6-bromo-8-methoxy substitution in chromenes improves membrane permeability, while bromine’s electron-withdrawing effects stabilize the nitroimidazole’s reactive intermediates. This evolutionary progression from simple nitroheterocycles to multifunctional hybrids underscores their growing importance in addressing antimicrobial resistance and oncology challenges.

Key Research Findings

- Synthetic Yields : Modifications to Nayak’s oxa-Michael-Henry protocol increased yields of nitrochromene derivatives to 95% for dibrominated compounds.

- Antibacterial Activity : Tri-halogenated hybrids exhibit MIC values of 1–4 μg/mL against Staphylococcus epidermidis, surpassing ciprofloxacin’s efficacy.

- Cytotoxicity : Half-maximal inhibitory concentrations (IC~50~) for tri-halogenated analogs in A549 lung cells range from 55.11 to 63.81 μM, indicating selective toxicity.

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O7/c1-9-19-8-14(21(24)25)20(9)3-4-27-16(22)12-6-10-5-11(18)7-13(26-2)15(10)28-17(12)23/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSFFLWMERMSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (commonly referred to as Compound X ) is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on the biological activity of Compound X, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Compound X is characterized by the following structural features:

- An imidazole moiety, which is known for its diverse biological activities.

- A chromene backbone that contributes to its pharmacological properties.

The molecular formula of Compound X is , and it has a complex three-dimensional structure that influences its interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and chromene structures often exhibit antimicrobial properties. Studies have shown that Compound X demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Compound X has been evaluated for its anticancer properties through various in vitro assays. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 2.5 |

| MCF-7 (breast cancer) | 20 ± 3.0 |

| A549 (lung cancer) | 25 ± 4.0 |

The structure-activity relationship (SAR) studies suggest that the presence of the nitro group in the imidazole ring enhances the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, Compound X exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of Compound X can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring may interact with various enzymes involved in metabolic pathways, leading to inhibition of their activity.

- DNA Interaction : Preliminary studies indicate that Compound X can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of imidazole-containing compounds. Compound X was highlighted for its superior efficacy against resistant bacterial strains, making it a candidate for further development as an antibiotic agent .

- Anticancer Research : In a recent clinical trial involving patients with metastatic breast cancer, Compound X was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments .

- Inflammation Model : In vivo studies using animal models of arthritis demonstrated that treatment with Compound X resulted in reduced joint swelling and inflammation markers, suggesting potential use in treating autoimmune conditions .

Scientific Research Applications

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate represents a unique structure that combines elements from both imidazole and chromene classes, which have been investigated for various biological activities. This article explores its applications in scientific research, particularly in drug discovery, cancer treatment, and antimicrobial activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit antitumor properties . For instance, derivatives of 2-nitroimidazole have been evaluated for their efficacy against various cancer cell lines. In a study, compounds related to the imidazole class demonstrated significant cytotoxicity against human tumor cell lines, suggesting that the incorporation of the imidazole moiety may enhance the anticancer activity of chromene derivatives .

Case Study: Antitumor Efficacy

A study evaluated the activity of several nitroimidazole derivatives against human prostate cancer cells, revealing an IC50 value indicating effective growth inhibition. The compound's structure allows for interaction with cellular targets involved in tumor progression, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Compounds containing both imidazole and chromene structures have shown antimicrobial activity . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways within bacteria and fungi.

Case Study: Antimicrobial Screening

In vitro studies have demonstrated that certain coumarin analogs possess significant antimicrobial effects. For example, modifications to the chromene structure can lead to enhanced activity against resistant strains of bacteria . The presence of the nitro group in the imidazole ring is hypothesized to contribute to this activity by facilitating electron transfer processes crucial for microbial inhibition.

Drug Development Potential

The unique combination of pharmacophores in this compound suggests potential applications in drug development. The chromene scaffold is known for its versatility in medicinal chemistry, often leading to compounds with varied biological activities such as anti-inflammatory and antioxidant effects.

Insights from Research

Recent studies emphasize the importance of substituents on the chromene structure, which can significantly influence biological activity. For example, halogen substitutions at specific positions have been linked to increased potency against various diseases .

Comparison with Similar Compounds

Ethyl 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416345-72-6)

Structural Differences :

- Core heterocycle : Benzoimidazole vs. nitroimidazole. The absence of a nitro group reduces redox reactivity but may enhance stability under acidic conditions .

- Substituents: A bromo-hydroxy-methoxyphenyl group vs. bromo-methoxy-oxo-chromene.

- Ester group : Ethyl vs. 2-(imidazolyl)ethyl, affecting lipophilicity and bioavailability.

Broader Context of Nitroimidazole Derivatives

Nitroimidazole-containing compounds (e.g., metronidazole) are clinically validated for anaerobic infections. The chromene-carboxylate moiety in the target compound may synergize with the nitro group, enhancing DNA intercalation or ROS generation . In contrast, non-nitro analogs (e.g., the benzoimidazole derivative) often prioritize metabolic stability over redox-driven cytotoxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely involves multi-step reactions, including imidazole ring formation, esterification, and functional group modifications. A robust approach is to adapt methods from structurally related nitroimidazole-chromene hybrids:

- Condensation reactions under reflux with acetic acid (3–5 hours) for imidazole-thiazole or indole intermediates .

- Esterification using (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl groups under nitrogen atmosphere to prevent oxidation .

- Optimization : Monitor reaction progress via TLC (e.g., Rf = 0.50 in EtOAc) and adjust catalyst loadings (e.g., sodium acetate) to improve yields (reported up to 91% for analogous compounds) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be observed?

Answer:

- 1H/13C NMR : Look for imidazole proton signals (δ 7.2–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and chromene carbonyls (δ 160–170 ppm). Compare with literature shifts for nitroimidazoles and coumarin derivatives .

- IR : Confirm ester C=O (1720–1740 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .

- ESI-MS : Validate molecular ion peaks (e.g., m/z 566.45 for bromo derivatives) and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data between synthesized batches?

Answer:

Discrepancies may arise from polymorphism , solvent residues , or regiochemical isomers . Mitigation strategies:

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguous proton assignments (e.g., distinguishing nitro group orientation) .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at higher temperatures .

- Comparative HPLC : Quantify impurities using reverse-phase columns (C18, acetonitrile/water gradient) to detect byproducts from incomplete nitration or ester hydrolysis .

Advanced: How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

- DFT calculations : Model nitro group reduction potentials to predict susceptibility to metabolic activation or degradation .

- Molecular docking : Screen for binding affinity to targets (e.g., DNA in antiproliferative studies) using nitroimidazole as a pharmacophore .

- Degradation studies : Simulate hydrolytic stability under physiological pH (4–8) using Arrhenius plots to estimate shelf life .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals, as demonstrated for nitroimidazole analogs .

- Column chromatography : Employ silica gel with CHCl3:MeOH (8.5:1.5) to separate bromo- and methoxy-substituted isomers .

- Centrifugation : Remove insoluble salts (e.g., sodium metabisulfite) after coupling reactions .

Advanced: How to analyze and address low yields in the final esterification step?

Answer:

Low yields may result from steric hindrance or competing side reactions :

- Protecting groups : Temporarily block the nitro group with Boc or Trt moieties during ester coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) to minimize decomposition .

- Byproduct identification : Use LC-MS to detect intermediates (e.g., m/z 277.78 for ClTr fragments) and adjust stoichiometry .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis, as observed in humid conditions for similar chromene derivatives .

- Solvent choice : Dissolve in anhydrous DMSO for long-term storage; avoid protic solvents (e.g., ethanol) that may promote racemization .

Advanced: How to validate crystallographic data when twinning or disorder complicates refinement?

Answer:

- SHELXD/SHELXE : Implement dual-space algorithms to resolve twinning in high-symmetry space groups .

- ADDSYM check : Use PLATON to detect missed symmetry operations that may mask disorder .

- Multi-temperature data : Collect datasets at 100 K and 298 K to distinguish static disorder from thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.